
4-Amino-3-methyl-5-nitrobenzoic acid
Overview
Description
4-Amino-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid, featuring an amino group at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their polar nature .
Mode of Action
Nitro compounds, in general, are known to undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the targets they interact with.
Biochemical Pathways
Nitro compounds can be involved in various biochemical processes, such as the nitration of alkanes and aromatic compounds .
Pharmacokinetics
Nitro compounds are known for their lower volatility compared to ketones of about the same molecular weight, which may affect their bioavailability .
Action Environment
The action of 4-Amino-3-methyl-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the nitration of alkanes by nitro compounds is successful only when conducted at high temperatures in the vapor phase . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Biochemical Analysis
Biochemical Properties
The nitro group in 4-Amino-3-methyl-5-nitrobenzoic acid plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The polar character of the nitro group results in lower volatility of nitro compounds
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid This suggests that this compound might exert its effects at the molecular level through similar mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-5-nitrobenzoic acid typically involves the nitration of 3-methylbenzoic acid followed by the reduction of the nitro group to an amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-methyl-5-nitrobenzoic acid is then subjected to catalytic hydrogenation or chemical reduction using reagents such as iron and hydrochloric acid to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as iron and hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Reduction: 4-Amino-3-methylbenzoic acid.
Substitution: Various amides or sulfonamides depending on the substituent introduced.
Oxidation: 4-Amino-3-carboxy-5-nitrobenzoic acid.
Scientific Research Applications
4-Amino-3-methyl-5-nitrobenzoic acid is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and as a building block for bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid: Lacks the methyl group at the 3-position.
4-Amino-2-methyl-5-nitrobenzoic acid: The methyl group is at the 2-position instead of the 3-position.
4-Amino-3-methylbenzoic acid: Lacks the nitro group at the 5-position.
Uniqueness
4-Amino-3-methyl-5-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino and a nitro group on the aromatic ring allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Biological Activity
4-Amino-3-methyl-5-nitrobenzoic acid (CAS: 668276-44-6) is an organic compound that has garnered interest due to its diverse biological activities. This compound is characterized by the presence of an amino group, a nitro group, and a methyl group on a benzoic acid backbone, which contribute to its reactivity and potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit various bacterial strains, including multidrug-resistant bacteria. The minimal inhibitory concentrations (MICs) for some related compounds are summarized in the following table:
Compound Name | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | <0.03125 |
Compound B | Escherichia coli | 1 |
Compound C | Klebsiella pneumoniae | 4 |
These findings suggest that structural modifications can enhance the antimicrobial properties of compounds similar to this compound.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research has shown that derivatives of this compound can protect neuronal cells from oxidative stress. In one study, compounds synthesized from this acid demonstrated a notable reduction in cell death under oxidative conditions, indicating potential therapeutic applications in neuroprotection .
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Formation of Hydrogen Bonds : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.
- Redox Reactions : The compound may participate in redox reactions, affecting cellular oxidative states and signaling pathways.
Pharmaceutical Applications
This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly angiotensin II receptor antagonists used in managing hypertension and metabolic disorders. Its structural characteristics make it a valuable precursor in medicinal chemistry .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 4-amino-3-nitrobenzoate | Methyl ester derivative | Increased lipophilicity |
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | Contains a butyrylamino group | Variations in biological activity |
Methyl 2-amino-5-nitrobenzoate | Amino group at a different position | Alters interaction dynamics |
This comparative analysis highlights how structural variations influence the biological activity and reactivity of these compounds .
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Antimicrobial Activity Study : A comprehensive evaluation of the antimicrobial efficacy against various bacterial strains revealed that modifications to the nitrobenzene structure significantly enhanced antibacterial properties.
- Neuroprotection Research : A study focused on synthesizing hydrazones from this compound showed promising results in protecting neuronal cells from oxidative stress, thus providing insights into its potential use as a neuroprotective agent.
Properties
IUPAC Name |
4-amino-3-methyl-5-nitrobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGYCJNEAUXQNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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